molecular formula C24H26N4O3 B2877762 Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate CAS No. 1251565-72-6

Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate

Cat. No.: B2877762
CAS No.: 1251565-72-6
M. Wt: 418.497
InChI Key: UJYYMZCTXMIIFQ-UHFFFAOYSA-N
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Description

Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic 1,8-naphthyridine derivative characterized by a 4-methylpiperidine-1-carbonyl group at position 3 of the naphthyridine core and a methyl benzoate substituent at position 3 of the benzene ring. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . Its synthesis likely involves multi-step reactions, including condensation of naphthyridine precursors with substituted piperidines and benzoate esters, analogous to methods described in related studies .

Properties

IUPAC Name

methyl 3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-9-11-28(12-10-15)23(29)20-14-25-22-19(8-7-16(2)26-22)21(20)27-18-6-4-5-17(13-18)24(30)31-3/h4-8,13-15H,9-12H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYYMZCTXMIIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate ()

This compound shares the 1,8-naphthyridine core and piperidine-carbonyl group but differs in two key aspects:

  • Piperidine substituent : The 2-ethyl group (vs. 4-methyl in the target compound) introduces steric and electronic variations that may influence binding affinity or solubility.
  • Benzoate position : The ester group is at the para position (vs. meta in the target), which could alter molecular interactions in biological systems .

1,8-Naphthyridine Derivatives with Morpholinomethyl/Diethylaminomethyl Substituents ()

Compounds such as 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) and 3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one (2d) feature polar substituents at position 3 instead of a piperidine-carbonyl group. These modifications likely enhance hydrophilicity compared to the target compound’s lipophilic 4-methylpiperidine moiety .

Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons are drawn from analogues:

Compound Name Substituent at Position 3 Benzoate Position Piperidine Substituent Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 4-methylpiperidine-1-carbonyl 3- 4-methyl N/A Likely similar to
Ethyl 4-...-HCl () 2-ethylpiperidine-1-carbonyl 4- 2-ethyl N/A HCl salt; IR: 1720 cm⁻¹ (ester C=O)
7-Methyl-3-(morpholinomethyl)-... () Morpholinomethyl N/A N/A 198–200 ¹H NMR: δ 2.45 (m, 4H, morpholine)
  • Solubility : The HCl salt form in suggests improved aqueous solubility compared to the free base target compound.
  • Spectroscopy : All compounds show characteristic IR peaks for ester C=O (~1720 cm⁻¹) and ¹H NMR signals for piperidine/morpholine protons .

Pharmacological Implications

Although pharmacological data for the target compound are lacking, structural insights suggest:

  • Piperidine-carbonyl group: May enhance blood-brain barrier penetration compared to morpholinomethyl/diethylaminomethyl groups in .
  • Positional isomerism : The meta-benzoate in the target compound could offer distinct binding modes versus the para-substituted analogue in .

Biological Activity

Methyl 3-{[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthyridine core with a piperidine moiety and a benzoate structure, which contributes to its pharmacological properties. The presence of these functional groups suggests significant interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃
CAS Number 1251589-60-2

Anticancer Properties

Research indicates that derivatives of naphthyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can inhibit DNA replication and repair mechanisms in human colon cancer cells.

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells, which is a crucial mechanism for anticancer activity. The specific pathways through which it operates are still under investigation but may involve the modulation of key signaling pathways associated with cell survival and proliferation.

The mechanism of action is believed to involve the interaction of the compound with specific molecular targets such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The exact pathways are dependent on the biological context and the specific targets engaged by the compound.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Cytotoxicity Against Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
    • Results : The compound exhibited significant growth inhibition compared to control groups, with IC50 values indicating potent activity.
    • : Suggests potential for development as an anticancer therapeutic agent.
  • Mechanistic Study :
    • Objective : To elucidate the cellular pathways affected by the compound.
    • Results : Indicated that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
    • : Supports the hypothesis that the compound induces apoptosis through mitochondrial pathways.

Synthesis Methods

The synthesis of this compound can be approached through several methodologies:

  • Multi-step Synthesis :
    • Involves the formation of the naphthyridine core followed by functionalization with piperidine derivatives.
    • Optimization of reaction conditions is critical for yield and purity.
  • Solid Phase Peptide Synthesis (SPPS) :
    • Utilizes Fmoc chemistry for efficient assembly of peptide sequences incorporating piperidine derivatives.
    • Allows for rapid synthesis and screening of analogs to enhance biological activity .

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